

Application Notes: Formulation of Phenytoin Sodium in Sustained-Release Matrix Tablets

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Compound of Interest

Compound Name: *Phenytoin Sodium*

Cat. No.: *B1677685*

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Introduction

Phenytoin sodium is a widely used anti-epileptic drug.[1] Its conventional dosage forms often lead to rapid absorption and fluctuations in plasma drug concentration, necessitating frequent administration to maintain therapeutic levels.[1] Developing a sustained-release (SR) matrix tablet for **phenytoin sodium** addresses this challenge by ensuring a prolonged and steady drug release over an extended period, typically 12 to 24 hours.[2] This improves patient compliance, reduces dosing frequency, and minimizes side effects associated with plasma level peaks and troughs.[3] Matrix tablets are a common approach for SR formulations, where the drug is uniformly dispersed within a polymer matrix that controls the rate of drug release.[4]

Principle of Sustained Release from Matrix Tablets

Hydrophilic matrix tablets are a popular choice for controlling the release of drugs. When the tablet comes into contact with gastrointestinal fluids, the polymer on the tablet's surface hydrates and swells to form a viscous gel layer. This gel layer acts as a barrier to both further water ingress and outward drug diffusion. The drug release is then governed by a combination of diffusion through the gel layer and erosion of the matrix itself. The type and concentration of the polymer are critical factors that dictate the rate and mechanism of drug release.[4][5]

Materials and Excipients

The selection of appropriate polymers and excipients is crucial for the successful formulation of a sustained-release matrix tablet. The following table summarizes the key components and

their functions.

Component Category	Examples	Function	Typical Concentration (% w/w)
Active Pharmaceutical Ingredient (API)	Phenytoin Sodium	Anti-epileptic agent	25 - 50%
Release-Controlling Polymers (Matrix Formers)	HPMC (e.g., K4M, K15M, K100M), Eudragit (RL100, RS100), Ethylcellulose, Carbopol 934, Sodium Alginate, Guar Gum, Xanthan Gum. [1] [1] [6]	Forms a gel matrix to control drug diffusion and erosion.	15 - 60%
Diluent / Filler	Microcrystalline Cellulose (MCC/Avicel®), Lactose, Dibasic Calcium Phosphate. [2] [7]	Increases bulk, improves compression and flow properties.	10 - 50%
Binder	Starch Paste, Povidone (PVP K30), HPMC (low viscosity grades). [1] [2] [8]	Promotes particle adhesion to form granules in wet granulation.	2 - 10%
Glidant	Colloidal Silicon Dioxide (Aerosil®). [1]	Improves powder flow by reducing inter-particle friction.	0.2 - 1%
Lubricant	Magnesium Stearate, Talc. [7]	Reduces friction between the tablet and the die wall during ejection.	0.5 - 2%

Example Formulations

The following table provides example formulations for **phenytoin sodium** SR matrix tablets, illustrating the use of different polymers and manufacturing methods.

Ingredient (mg/tablet)	Formulation A (Wet Granulation)	Formulation B (Direct Compression)
Phenytoin Sodium	100	100
HPMC K100M	150	-
Eudragit RS100	-	120
Microcrystalline Cellulose (MCC)	90	120
Starch (as 5% paste)	q.s.	-
Colloidal Silicon Dioxide	3	3
Magnesium Stearate	4	4
Talc	3	3
Total Weight	350	350

Experimental Protocols

Detailed protocols for the formulation and evaluation of **phenytoin sodium** SR matrix tablets are provided below.

Protocol 1: Tablet Manufacturing via Wet Granulation[8] [9]

The wet granulation method is suitable for improving the flow and compression characteristics of the powder blend.[9]

- Weighing & Blending: Accurately weigh **phenytoin sodium**, the matrix-forming polymer (e.g., HPMC K100M), and the diluent (e.g., MCC). Pass all ingredients through a #40 sieve. [1] Blend the powders in a suitable mixer for 10-15 minutes to ensure uniformity.

- Binder Preparation: Prepare the granulating fluid by dispersing a binder like starch in purified water to create a paste (e.g., 5% w/v).[1]
- Wet Massing: Slowly add the binder solution to the powder blend while mixing continuously until a cohesive, damp mass is formed.
- Wet Screening: Pass the damp mass through a #12 or #16 sieve to produce coarse granules.[1]
- Drying: Dry the wet granules in a hot air oven or a fluid bed dryer at 45-50°C until the moisture content is within the desired range (typically 1-2%).
- Dry Screening: Pass the dried granules through a #20 sieve to achieve a uniform granule size.[1]
- Lubrication: Add the glidant (Colloidal Silicon Dioxide) and lubricants (Magnesium Stearate, Talc) to the sized granules and blend for 3-5 minutes.
- Compression: Compress the final lubricated blend into tablets using a rotary tablet press with appropriate punches and dies.

Protocol 2: Tablet Manufacturing via Direct Compression[11][12]

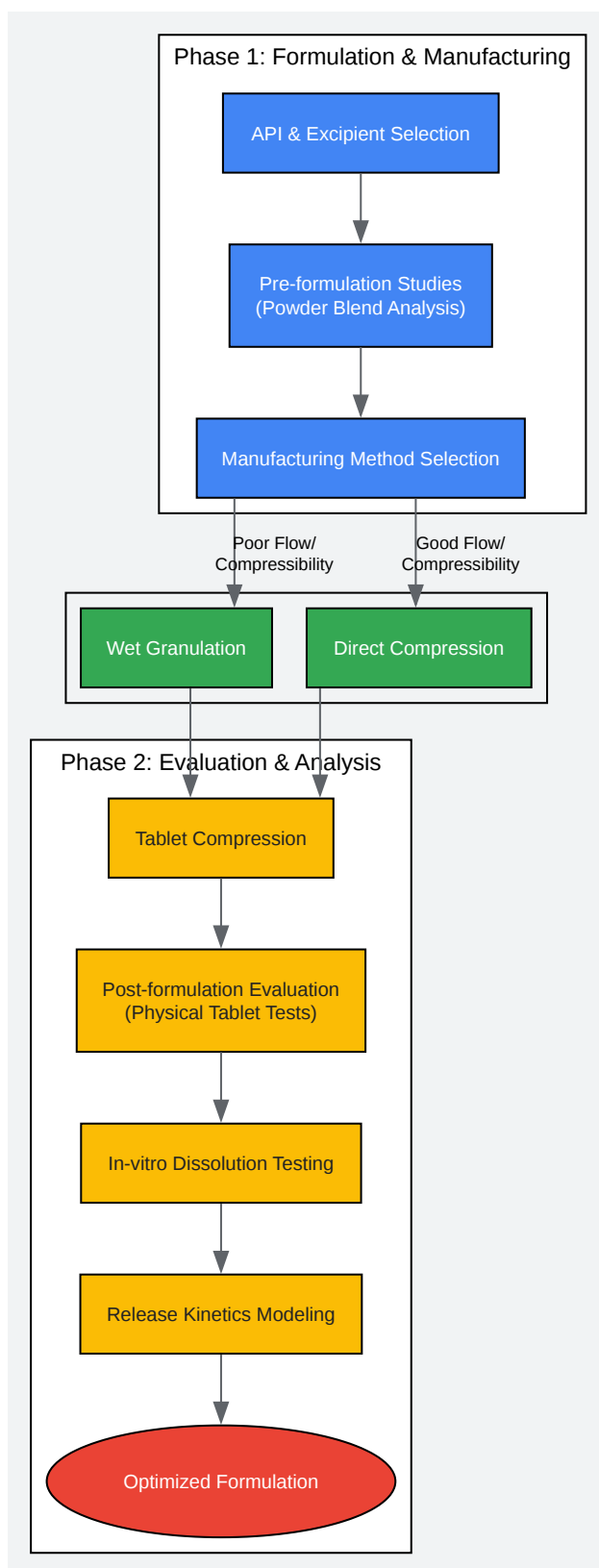
Direct compression is a simpler, faster, and more cost-effective method, suitable for ingredients with good inherent flowability and compressibility.[4]

- Weighing & Sieving: Accurately weigh and pass the API, polymer (e.g., Eudragit RS100), diluent (e.g., MCC), and glidant through a #40 sieve to ensure particle size uniformity and break any lumps.
- Blending: Add the sieved ingredients, except the lubricant, into a V-blender or bin blender. Mix for 15-20 minutes to achieve a homogenous blend.
- Lubrication: Add the lubricant (Magnesium Stearate) to the blender and mix for an additional 3-5 minutes. Avoid over-mixing, as this can negatively impact tablet hardness and dissolution.

- Compression: Directly compress the final blend into tablets using a rotary tablet press.

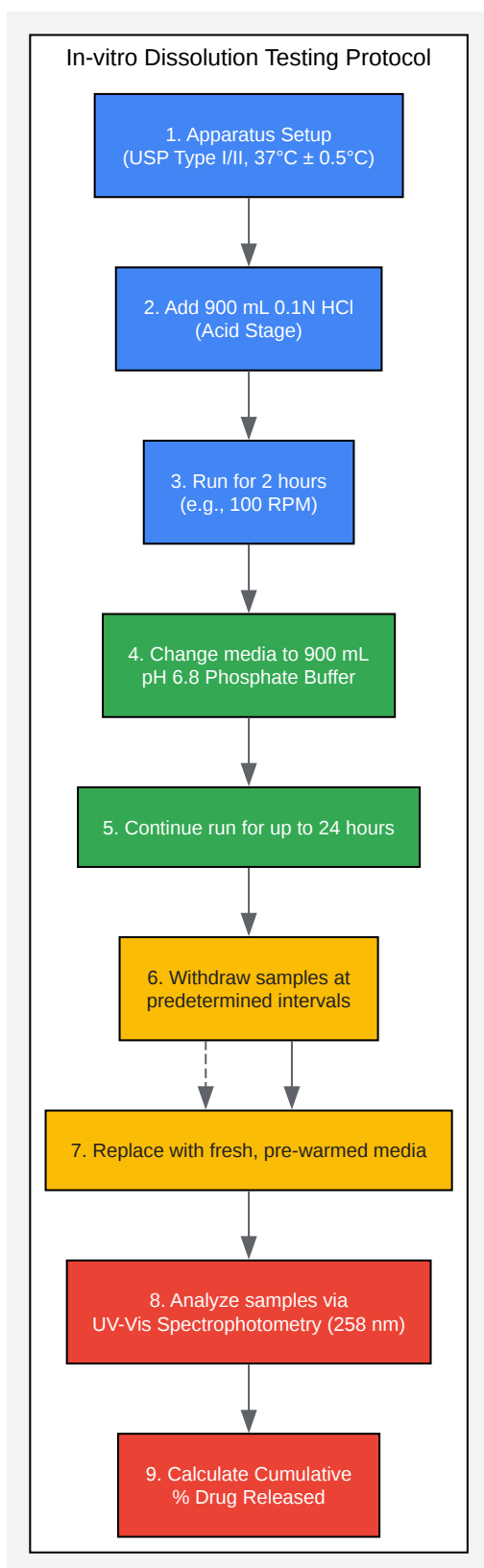
Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the formulation and testing processes.



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Caption: Overall workflow from formulation to final analysis of SR matrix tablets.



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